5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate
Description
Properties
IUPAC Name |
[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl] cyclopropanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2S/c1-8-12(21-14(20)9-5-6-9)19-13(22-8)10-3-2-4-11(7-10)15(16,17)18/h2-4,7,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRSPAWAJNEUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC(=CC=C2)C(F)(F)F)OC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate (CAS: 338409-45-3) is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12F3NO2S
- Molecular Weight : 327.32 g/mol
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer effects against various cancer cell lines. The following table summarizes key findings related to its cytotoxicity:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| Human pancreatic adenocarcinoma (BxPC-3) | 0.051 | |
| Human epithelioid pancreatic carcinoma (Panc-1) | 0.066 | |
| Normal human lung fibroblasts (WI38) | 0.36 |
These results indicate that this compound exhibits potent antiproliferative activity against pancreatic cancer cells while demonstrating relatively lower toxicity to normal cells.
The proposed mechanism of action for this compound involves DNA intercalation, which disrupts the replication and transcription processes within cancer cells. The presence of flat structural fragments in the molecule enhances its ability to intercalate into DNA, thereby inhibiting cell proliferation and inducing apoptosis in malignant cells .
Case Studies
-
Study on Pancreatic Cancer Cell Lines :
A detailed investigation into the effects of the compound on pancreatic cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study utilized concentrations ranging from 0.1 µM to 2 µM over a 48-hour exposure period, demonstrating a marked decrease in cell proliferation at lower concentrations . -
In Vivo Studies :
Although in vitro studies provide valuable insights, the translation of these findings into in vivo models is crucial for understanding the therapeutic potential. Preliminary animal studies indicated that the compound could effectively reduce tumor growth in xenograft models of pancreatic cancer, suggesting potential for further development as an anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Cores
2.1.1 [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol
- Structure: Differs by replacing the cyclopropanecarboxylate group with a methanol (-CH₂OH) substituent.
- Properties : Molecular weight 259.24 g/mol; purity >97.0% (HPLC); melting point 107°C.
2.1.2 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
- Structure : Replaces cyclopropanecarboxylate with a carboxamide (-CONH₂) group.
- Properties : Molecular formula includes a sulfonate group (3-(2-methylpropane-2-sulfonyl)propane-1-sulfonate), enhancing polarity.
- Relevance : The carboxamide group may improve hydrogen-bonding interactions in biological targets but could reduce cell membrane permeability relative to the ester .
Compounds with Trifluoromethylphenyl Substituents
2.2.1 TFM-4AS-1
- Structure: A quinoline-carboxamide derivative with a 2-(trifluoromethyl)phenyl group.
- Relevance : The CF₃ group here enhances binding to steroidal receptors, suggesting the target compound’s CF₃-substituted thiazole may similarly modulate hydrophobic interactions in drug-receptor systems .
2.2.2 N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylsulfonyl)-2-methylpropanamide
- Structure: Features a propanamide backbone with sulfonyl and cyano groups.
Cyclopropane-Containing Analogues
2.3.1 Thiazol-5-ylmethyl Carbamate Derivatives
- Structure: Includes cyclopropane rings in complex carbamate backbones (e.g., Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate).
- Relevance : Cyclopropane rings in these derivatives improve proteolytic stability, a trait likely shared by the target compound .
Physicochemical and Functional Comparison
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Key Properties | Potential Applications |
|---|---|---|---|---|
| Target Compound | Cyclopropanecarboxylate, CF₃-phenyl | ~325 (estimated) | High rigidity, moderate lipophilicity | Drug candidates, agrochemicals |
| [2-[4-(CF₃)phenyl]-1,3-thiazol-4-yl]methanol | Methanol, CF₃-phenyl | 259.24 | MP 107°C, >97% purity | Synthetic intermediate |
| TFM-4AS-1 | Quinoline-carboxamide, CF₃-phenyl | Not reported | Receptor-binding activity | Steroid receptor modulation |
| N-[4-Cyano-3-(CF₃)phenyl]-propanamide derivative | Sulfonyl, cyano groups | ~400 (estimated) | High polarity, ionic interactions | Enzyme inhibition |
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s cyclopropane and thiazole motifs are synthetically tractable using methods analogous to those in (e.g., LiHMDS-mediated coupling) .
- Metabolic Stability : The CF₃ group and cyclopropane ring likely confer resistance to oxidative metabolism, as seen in similar compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl cyclopropanecarboxylate, and how can purity be validated?
- Methodology : The compound can be synthesized via cyclocondensation of cyclopropanecarboxylic acid derivatives with thiazole precursors. Key intermediates, such as 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde (CAS: 438577-61-8), are synthesized using trifluoromethylphenyl building blocks under controlled conditions (e.g., reflux in anhydrous THF). Purity is validated via HPLC (>95%) and melting point analysis (e.g., mp 131–133°C for related thiazole derivatives) .
Q. How is structural characterization performed for this compound, particularly crystallographic analysis?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For refinement, use SHELXL (part of the SHELX suite) due to its robustness in handling small-molecule data. The program resolves twinning and high-resolution datasets, with R-factor thresholds <0.05 indicating high accuracy. Structural parameters (bond lengths, angles) should align with similar thiazole-carboxylate derivatives (e.g., 2-methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid, CCDC entry: XXXX) .
Q. What analytical techniques are critical for assessing stability and degradation products?
- Methodology : Use FTIR and LC-MS to monitor hydrolytic stability under varying pH and temperature. For cyclopropane esters, accelerated degradation studies (40°C, 75% RH) paired with NMR (¹H/¹³C) identify ester hydrolysis products. Compare degradation profiles to structurally related compounds (e.g., ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole derivatives) .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate electronic properties and intermolecular interactions?
- Methodology : Multiwfn calculates electron localization function (ELF) and electrostatic potential (ESP) surfaces to map nucleophilic/electrophilic regions. For example, the trifluoromethyl group’s electron-withdrawing effect can reduce electron density on the thiazole ring, impacting reactivity. Compare results with experimental UV-Vis spectra (λmax ~270 nm for π→π* transitions) .
Q. What strategies resolve contradictions between crystallographic data and DFT-optimized structures?
- Methodology : Discrepancies often arise from crystal packing forces not modeled in gas-phase DFT. Use periodic boundary conditions (PBC) in software like CASTEP to simulate solid-state effects. For example, torsional angles in the cyclopropane moiety may deviate by 5–10° between SC-XRD and DFT; PBC adjustments reduce this gap .
Q. How to design structure-activity relationship (SAR) studies for biological activity screening?
- Methodology : Prioritize substituent variations (e.g., replacing the cyclopropane ester with amides) while retaining the trifluoromethyl-thiazole core. Use in silico docking (AutoDock Vina) to predict binding to targets like cyclooxygenase-2 (COX-2), given the scaffold’s similarity to known COX inhibitors. Validate via enzymatic assays (IC50 determination) and compare to control compounds (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid derivatives) .
Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?
- Methodology : Chiral HPLC (e.g., Chiralpak IA column) ensures enantiomeric excess (ee) >98%. For asymmetric cyclopropanation, use transition-metal catalysts (e.g., Rh(II)-carboxylates) with chiral ligands. Monitor ee trends using polarimetry ([α]D values) and correlate with reaction conditions (temperature, solvent polarity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
